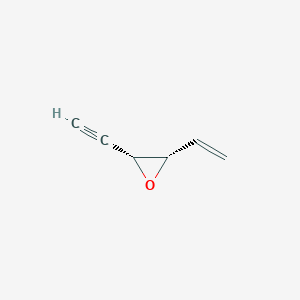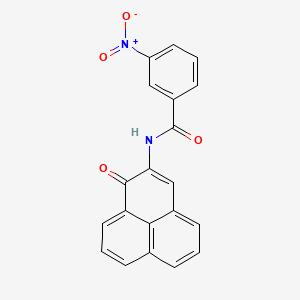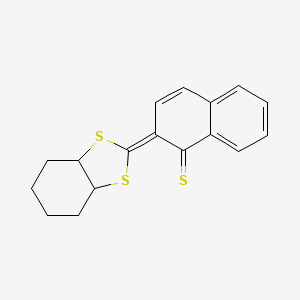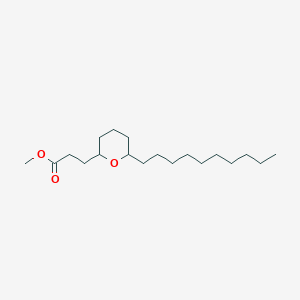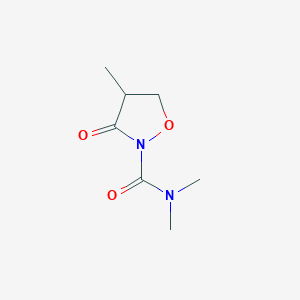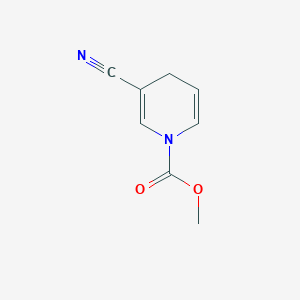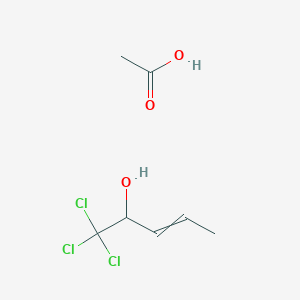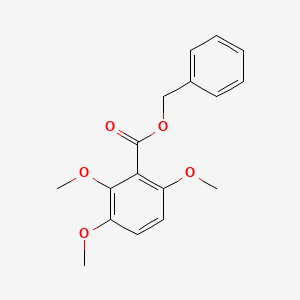
Benzyl 2,3,6-trimethoxybenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzyl 2,3,6-trimethoxybenzoate is an organic compound with the molecular formula C17H20O5. It is a derivative of benzoic acid, where the benzyl group is esterified with 2,3,6-trimethoxybenzoic acid.
Preparation Methods
Synthetic Routes and Reaction Conditions: Benzyl 2,3,6-trimethoxybenzoate can be synthesized through esterification reactions. One common method involves the reaction of 2,3,6-trimethoxybenzoic acid with benzyl alcohol in the presence of a dehydrating agent such as sulfuric acid or a catalyst like p-toluenesulfonic acid. The reaction typically occurs under reflux conditions to ensure complete conversion .
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of solid acid catalysts can also be employed to facilitate the esterification process, making it more environmentally friendly and cost-effective .
Chemical Reactions Analysis
Types of Reactions: Benzyl 2,3,6-trimethoxybenzoate undergoes various chemical reactions, including:
Oxidation: The benzylic position can be oxidized to form benzoic acid derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The methoxy groups can participate in nucleophilic substitution reactions
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as hydroxide ions (OH-) or amines under basic conditions
Major Products:
Oxidation: 2,3,6-trimethoxybenzoic acid.
Reduction: Benzyl 2,3,6-trimethoxybenzyl alcohol.
Substitution: Various substituted benzoates depending on the nucleophile used
Scientific Research Applications
Benzyl 2,3,6-trimethoxybenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and as a precursor for the synthesis of more complex molecules .
Mechanism of Action
The mechanism of action of benzyl 2,3,6-trimethoxybenzoate involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or interact with cellular receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Benzyl benzoate: Used as a topical treatment for scabies and lice.
2,3,4-Trimethoxybenzoic acid: Known for its coordination chemistry with metal ions.
2,4,6-Trimethoxybenzoic acid: Studied for its magnetic properties in coordination compounds
Uniqueness: Benzyl 2,3,6-trimethoxybenzoate is unique due to the specific arrangement of methoxy groups on the benzene ring, which can influence its reactivity and interactions with other molecules. This structural uniqueness makes it a valuable compound for various research and industrial applications .
Properties
CAS No. |
62458-49-5 |
|---|---|
Molecular Formula |
C17H18O5 |
Molecular Weight |
302.32 g/mol |
IUPAC Name |
benzyl 2,3,6-trimethoxybenzoate |
InChI |
InChI=1S/C17H18O5/c1-19-13-9-10-14(20-2)16(21-3)15(13)17(18)22-11-12-7-5-4-6-8-12/h4-10H,11H2,1-3H3 |
InChI Key |
WKTUEASUPBAIPX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=C(C=C1)OC)OC)C(=O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(4-Nitro-1H-pyrrol-2-yl)methylidene]propanedioic acid](/img/structure/B14538930.png)
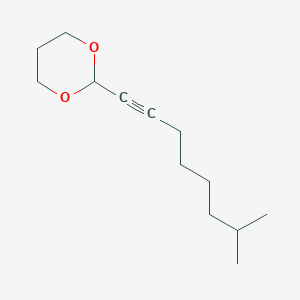
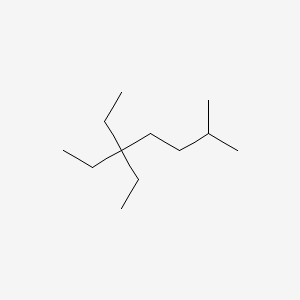
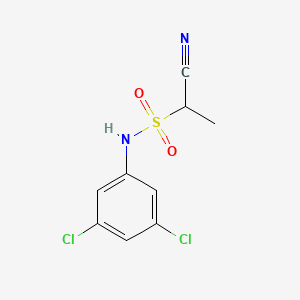
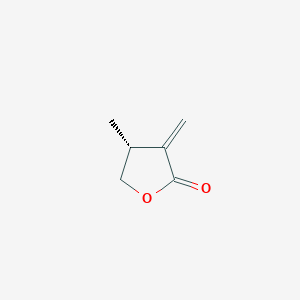
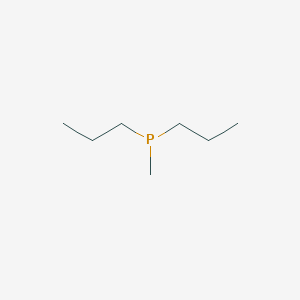
![3-(Pyridin-4-yl)pyrido[3,2-e][1,2,4]triazine](/img/structure/B14538961.png)
